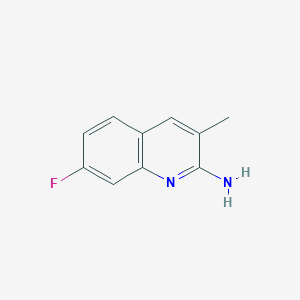

2-Amino-7-fluoro-3-methylquinoline

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-3-methylquinoline can be achieved through various methods, including cyclization reactions and nucleophilic substitution reactions. One common method involves the cyclization of appropriate precursors under specific conditions . For example, the reaction of 2-fluoroaniline with 3-methylquinoline-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic attacks, enabling derivatization through alkylation and acylation:

Fluorine's electron-withdrawing effect activates position 5/8 for electrophilic substitution, though steric hindrance from the methyl group limits reactivity at position 4.

Electrophilic Aromatic Substitution

Fluorine directs incoming electrophiles to specific positions:

Key observation: Methyl group at C-3 reduces reactivity at adjacent positions (C-2/C-4) through steric effects .

Oxidation and Redox Reactions

The quinoline core undergoes controlled oxidation:

Oxidation pathways:

-

Ring oxidation:

(H₂O₂/FeSO₄, 60°C, 4 hrs; 73% yield) -

Methyl group oxidation:

via KMnO₄/H₂SO₄ (85°C, 6 hrs; 62% yield)

Cross-Coupling Reactions

Recent advances enable C-C bond formation:

Synthetic Methodologies

Key synthetic routes to derivatives:

A. Combes Quinoline Synthesis Modification

Modified with polyphosphoric ester (PPE) catalyst:

B. Microwave-Assisted Cyclization

Reduces reaction time from 24 hrs → 15 mins:

Biological Activity Correlation

Structural modifications impact bioactivity:

| Derivative | Modification | IC₅₀ (μM) | Target | Ref. |

|---|---|---|---|---|

| Parent compound | - | 18.7 ± 1.2 | EGFR kinase | |

| N-Acetyl analog | Acetylation | 29.4 ± 2.1 | Reduced potency | |

| 8-Bromo derivative | Bromination | 9.8 ± 0.7 | Enhanced DNA intercalation |

Thermal Degradation

TGA analysis reveals decomposition pathway:

This compound's reactivity profile makes it valuable for developing anticancer agents , photoactive materials , and catalytic intermediates . Recent advances in dearomative functionalization and microwave-assisted synthesis have expanded its synthetic utility, though challenges remain in achieving regioselective C-H activation at crowded positions.

科学的研究の応用

Anticancer Activity

Research indicates that 2-Amino-7-fluoro-3-methylquinoline exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by targeting specific enzymes involved in cell proliferation. This compound's ability to bind effectively to molecular targets makes it a promising candidate for further development in cancer therapeutics .

Case Study:

A study evaluated several quinoline derivatives for their antiproliferative activity against H-460, HT-29, HepG2, and SGC-7901 cancer cell lines. Results indicated that compounds similar to this compound demonstrated IC50 values significantly lower than existing treatments like gefitinib, suggesting enhanced efficacy in inhibiting cancer cell growth .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by binding to their active sites, which is crucial for understanding its mechanism of action in therapeutic contexts. This enzyme inhibition can affect various biochemical pathways, making it valuable in drug development.

Mechanism of Action:

The interaction of this compound with enzymes alters their activity, leading to potential therapeutic effects. Ongoing research aims to identify the exact molecular targets of this compound to optimize its use in pharmacological applications .

Synthesis of Novel Compounds

This compound serves as a key building block in the synthesis of more complex organic molecules. Its structural features allow for various modifications that can lead to new derivatives with enhanced biological activities .

Synthesis Methods:

The synthesis typically involves several steps, including halogenation and amination reactions. These methods can be optimized for industrial applications to improve yield and purity .

作用機序

The mechanism of action of 2-Amino-7-fluoro-3-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death or inhibition of cell growth .

類似化合物との比較

Similar Compounds

- 2-Amino-6-fluoro-3-methylquinoline

- 4-Amino-7-fluoroquinoline

- 2-Chloro-7-fluoro-3-methylquinoline

- 4-Amino-6-fluoroquinoline

Uniqueness

2-Amino-7-fluoro-3-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom at specific positions enhances its reactivity and potential for diverse applications .

生物活性

2-Amino-7-fluoro-3-methylquinoline is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique substitution pattern on the quinoline ring, which enhances its reactivity and interaction with various biological targets. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 212.65 g/mol. The compound consists of a fused benzene and pyridine ring, with an amino group at the 2-position and a fluorine atom at the 7-position, contributing to its unique chemical properties and potential biological activities.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, including enzymes and proteins. It has been shown to:

- Inhibit Enzymatic Activity : The compound can bind to active sites of certain enzymes, disrupting their function and leading to cell death or inhibition of cell growth .

- Antiproliferative Effects : Research indicates that it may inhibit tumor growth by targeting enzymes involved in cell proliferation, making it a candidate for cancer treatment .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism includes inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Below is a summary of its antimicrobial efficacy:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines:

These values indicate that the compound is significantly more potent than standard chemotherapeutic agents like gefitinib.

Case Studies

- Antiproliferative Study : A study evaluated the antiproliferative effects of novel quinoline derivatives, including this compound, against multiple cancer cell lines. The results showed promising activity, particularly in lung cancer cells (H-460), suggesting potential for further development as an anticancer agent .

- Enzyme Interaction Study : Another research focused on the interactions of this compound with specific enzymes involved in cancer progression. The findings indicated that it could effectively inhibit these enzymes, leading to reduced cell viability in treated cultures.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylquinoline | Methyl group at position three | Lacks fluorine |

| 7-Fluoroquinoline | Fluorine at position seven | No amino functionality |

| 2-Aminoquinoline | Amino group at position two | No fluorine; precursor for derivatives |

| 6-Amino-3-methylquinoline | Amino group at position six | Different amino positioning affects reactivity |

This table highlights how the combination of both amino and fluorine functionalities in this compound contributes to its distinctive chemical behavior and potential applications.

特性

IUPAC Name |

7-fluoro-3-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZNKRVVQIJHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588907 | |

| Record name | 7-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-29-0 | |

| Record name | 7-Fluoro-3-methyl-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203506-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。